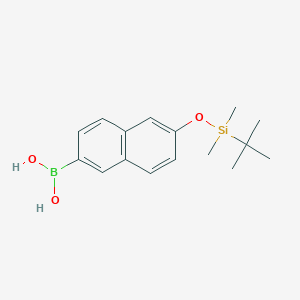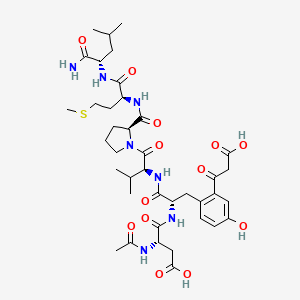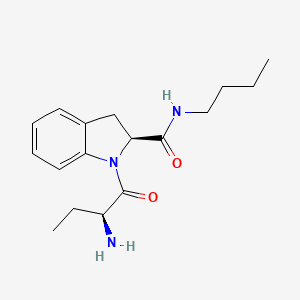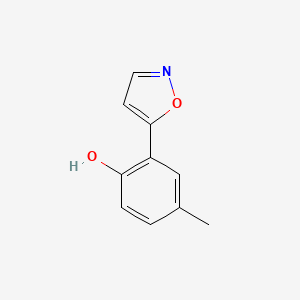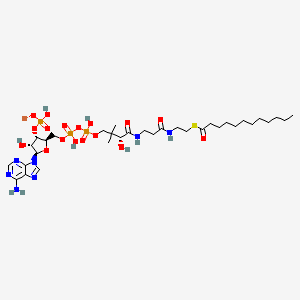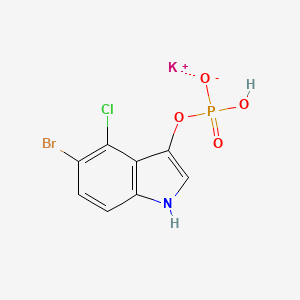
CIDP-RIBOSE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CIDP-Ribose, also known as Cytidine 5'-diphosphoribose or CDP-ribose, is a nucleotide derivative that plays a crucial role in various cellular processes. It is synthesized from cytidine triphosphate (CTP) by the enzyme CTP:phosphoribosyltransferase (CTP-PRT). CIDP-Ribose is involved in DNA repair, calcium signaling, and cellular energy metabolism. Recent studies have shown that CIDP-Ribose has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
Wirkmechanismus
CIDP-Ribose exerts its effects by modulating various cellular pathways. It is involved in DNA repair by activating the DNA repair enzyme PARP. CIDP-Ribose also regulates calcium signaling by modulating the activity of the ryanodine receptor, a calcium channel in the endoplasmic reticulum. This results in the modulation of intracellular calcium levels, which play a crucial role in various cellular processes. CIDP-Ribose also has antioxidant properties, which protect cells from oxidative stress.
Biochemische Und Physiologische Effekte
CIDP-Ribose has various biochemical and physiological effects. It is involved in DNA repair, which is crucial for maintaining genomic stability. CIDP-Ribose also modulates calcium signaling, which is essential for cellular communication and signaling. In addition, CIDP-Ribose has antioxidant properties, which protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
CIDP-Ribose has several advantages for lab experiments. It is readily available and can be synthesized easily. CIDP-Ribose is also stable and can be stored for long periods. However, CIDP-Ribose has some limitations. It is relatively expensive compared to other nucleotides, which may limit its use in some experiments. In addition, CIDP-Ribose can be toxic at high concentrations, which may limit its use in some cell culture experiments.
Zukünftige Richtungen
CIDP-Ribose has several potential future directions for research. It can be investigated further for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. CIDP-Ribose can also be studied for its role in cellular energy metabolism and its potential applications in metabolic disorders. In addition, CIDP-Ribose can be used as a tool for studying various cellular processes, such as DNA repair and calcium signaling.
Conclusion
CIDP-Ribose is a nucleotide derivative that plays a crucial role in various cellular processes. It has potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. CIDP-Ribose exerts its effects by modulating various cellular pathways, including DNA repair, calcium signaling, and oxidative stress. CIDP-Ribose has several advantages for lab experiments, but also has some limitations. Future research on CIDP-Ribose can provide insights into its potential therapeutic applications and its role in cellular processes.
Synthesemethoden
CIDP-Ribose is synthesized from CTP by the enzyme CTP-PRT. This enzyme catalyzes the transfer of the phosphoribosyl group from phosphoribosyl pyrophosphate (PRPP) to CTP, forming CIDP-Ribose. The reaction requires magnesium ions as a cofactor and is regulated by feedback inhibition.
Wissenschaftliche Forschungsanwendungen
CIDP-Ribose has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties by inhibiting the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. CIDP-Ribose has also been shown to have neuroprotective effects by modulating calcium signaling and reducing oxidative stress. In addition, CIDP-Ribose has been investigated as a potential treatment for autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
159501-36-7 |
|---|---|
Produktname |
CIDP-RIBOSE |
Molekularformel |
C15H20N4O14P2 |
Molekulargewicht |
542.29 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid](/img/structure/B1143043.png)
